3-Amino-5-chloro-2-hydroxypyridine
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Overview
Description
3-Amino-5-chloro-2-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H5ClN2O It is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-hydroxypyridine typically involves the chlorination of 2-hydroxypyridine followed by amination. One common method includes the reaction of 2-hydroxypyridine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the fifth position. The resulting 5-chloro-2-hydroxypyridine is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-Amino-5-chloropyridin-2-one, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Amino-5-chloro-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Hydroxy-3-amino-5-chloropyridine
- 3-Amino-5-chloro-2-pyridinol
- 5-Chloro-2-hydroxypyridine
Comparison: Compared to these similar compounds, 3-Amino-5-chloro-2-hydroxypyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. For example, the presence of both an amino and hydroxyl group on the pyridine ring can enhance its ability to form hydrogen bonds and participate in various chemical reactions .
Properties
IUPAC Name |
3-amino-5-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZVNWIPIHJGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615872 |
Source
|
Record name | 3-Amino-5-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-36-2 |
Source
|
Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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